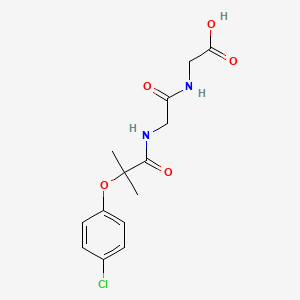
Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is a synthetic compound characterized by the presence of a glycine backbone modified with a chlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Coupling with Glycine: The chlorophenoxyacetyl chloride is then reacted with glycine in the presence of a base, such as triethylamine, to form the intermediate compound.
Final Coupling: The intermediate is further reacted with another glycine molecule under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein modifications.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism by which Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- exerts its effects involves its interaction with specific molecular
特性
CAS番号 |
60794-10-7 |
|---|---|
分子式 |
C14H17ClN2O5 |
分子量 |
328.75 g/mol |
IUPAC名 |
2-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H17ClN2O5/c1-14(2,22-10-5-3-9(15)4-6-10)13(21)17-7-11(18)16-8-12(19)20/h3-6H,7-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) |
InChIキー |
XUWBUKBIHUQVEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NCC(=O)NCC(=O)O)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
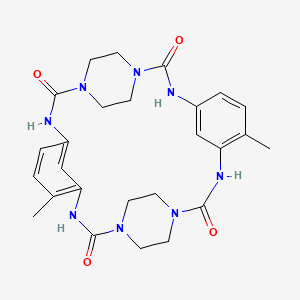
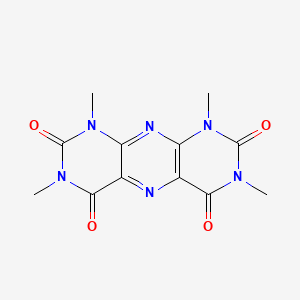
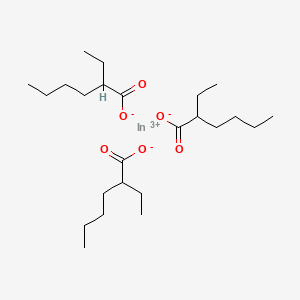
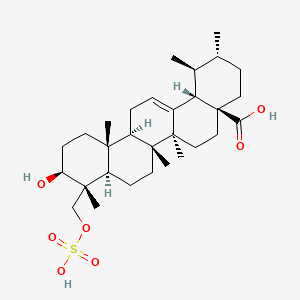


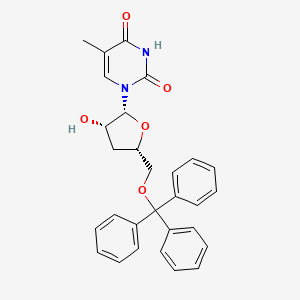
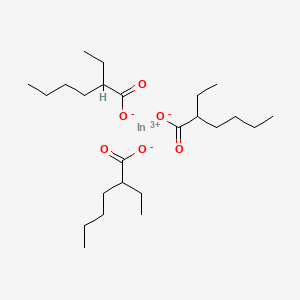
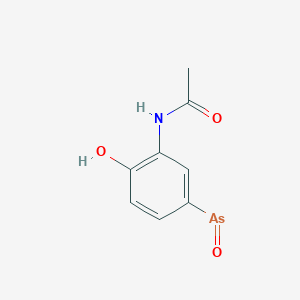
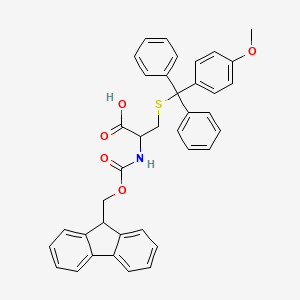

![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
